![molecular formula C16H17NO2 B12610451 1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one CAS No. 649747-85-3](/img/structure/B12610451.png)
1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one
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Overview
Description
1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one is an organic compound with a complex structure that includes a hydroxy group, a methylanilino group, and an ethanone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 2-hydroxy-5-methylbenzaldehyde with 2-methylaniline in the presence of a suitable catalyst to form the intermediate Schiff base. This intermediate is then reduced to the corresponding amine, followed by acetylation to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Organic Synthesis
1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one serves as an important intermediate in the synthesis of various organic compounds. Its functional groups allow it to participate in several chemical reactions, including:
- Acylation Reactions : The compound can be used to introduce acetyl groups into other molecules, enhancing their biological activity.
- Coupling Reactions : Due to the presence of a hydroxyl group, it can undergo coupling reactions with amines or other nucleophiles to form more complex structures.
Pharmaceutical Development
The compound has potential applications in pharmaceuticals due to its ability to interact with biological systems. Research indicates that derivatives of this compound may exhibit:
- Antimicrobial Activity : Studies have shown that related compounds possess antibacterial properties, making them candidates for antibiotic development.
- Anti-inflammatory Properties : Some derivatives have been evaluated for their efficacy in reducing inflammation, which could lead to new treatments for inflammatory diseases.
Materials Science
In materials science, this compound is explored for its potential use in:
- Polymer Chemistry : It can act as a monomer or crosslinking agent in polymer formulations, potentially enhancing the mechanical properties of the resulting materials.
- Photoinitiators : The compound's ability to absorb UV light makes it a candidate for use in photopolymerization processes.
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of 1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the methylanilino group can interact with enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
- 2-Hydroxy-5-methylacetophenone
- 2-Hydroxy-5-methoxyphenyl ethanone
- 2-Hydroxy-5-methylbenzaldehyde
Comparison: 1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one is unique due to the presence of both the hydroxy and methylanilino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced reactivity and potential for diverse applications in research and industry.
Biological Activity
The compound 1-{2-Hydroxy-5-[(2-methylanilino)methyl]phenyl}ethan-1-one, also known as 2'-hydroxy-5'-methylacetophenone, is an aromatic ketone with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₉H₁₀O₂
- Molecular Weight : 150.17 g/mol
- CAS Number : 1450-72-2
- Physical State : Yellow crystalline powder
- Solubility : Insoluble in water; soluble in DMSO at 50 mg/mL
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. A study demonstrated that it effectively scavenges free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage caused by reactive oxygen species (ROS) .
Anticancer Activity
The compound has been investigated for its anticancer potential. In vitro studies showed that it inhibits the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, which disrupts cancer cell proliferation .
Enzyme Inhibition
This compound has also been reported to inhibit certain enzymes related to cancer progression. For example, it demonstrated inhibitory effects on butyrylcholinesterase (BChE) with an IC50 value of 46.42 µM, comparable to known inhibitors . This suggests a potential role in therapeutic strategies targeting cholinergic signaling in tumors.
Study on Antioxidant Effects
A recent study evaluated the antioxidant effects of various derivatives of this compound. The results indicated that modifications to the hydroxyl and methyl groups significantly enhance its radical scavenging ability. The compound was tested against DPPH and ABTS radicals, showing a dose-dependent response .
Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
---|---|---|
Original | 20.5 | 15.8 |
Modified | 10.3 | 8.7 |
Anticancer Activity in Cell Lines
In vitro experiments revealed that the compound effectively inhibited cell viability in MCF-7 (breast cancer) and PC3 (prostate cancer) cell lines. The following table summarizes the findings:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 | 15.0 | Induction of apoptosis |
PC3 | 22.5 | Cell cycle arrest at G2/M phase |
Properties
CAS No. |
649747-85-3 |
---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-[2-hydroxy-5-[(2-methylanilino)methyl]phenyl]ethanone |
InChI |
InChI=1S/C16H17NO2/c1-11-5-3-4-6-15(11)17-10-13-7-8-16(19)14(9-13)12(2)18/h3-9,17,19H,10H2,1-2H3 |
InChI Key |
JPTOBNRHUBNTJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2=CC(=C(C=C2)O)C(=O)C |
Origin of Product |
United States |
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